![molecular formula C22H21FN2O3S B2781267 (E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 499209-78-8](/img/structure/B2781267.png)
(E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H21FN2O3S and its molecular weight is 412.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a derivative of benzo[b]thiophene that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound typically involves the Knoevenagel condensation reaction, which allows for the formation of the cyanoacrylamido moiety. The presence of the tetrahydrobenzo[b]thiophene scaffold is crucial as it contributes to the compound's biological activity through various mechanisms.
Anticancer Properties
Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer activity. For instance, a study reported that compounds similar to this compound showed promising results against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 1 | MCF-7 | 23.2 | Apoptosis induction |
Compound 2 | HepG2 | 13.5 | DNA damage |
Compound 3 | HCT-116 | 32.2 | Cell cycle arrest |
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells. Flow cytometric analysis indicated a significant increase in early and late apoptotic cells following treatment with the compound. Specifically, an increase in Annexin V positive cells was observed, indicating effective apoptosis induction.
- Cell Cycle Arrest : The compound also induces cell cycle arrest at the G2/M phase and S phase. This was evidenced by flow cytometry results showing altered cell population distributions compared to untreated controls.
- DNA Damage : Studies utilizing comet assays revealed significant DNA damage in treated cells, suggesting that the compound may exert its anticancer effects through genotoxic mechanisms.
Case Studies
A notable case study involved testing the compound against a panel of cancer cell lines. The results indicated that compounds with longer alkyl linkers exhibited enhanced anticancer activity due to improved interactions with cellular targets.
Table 2: Summary of Case Study Findings
Study Focus | Findings |
---|---|
In vitro testing on MCF-7 and HepG2 cells | Significant reduction in cell viability with IC50 values lower than standard chemotherapy drugs like doxorubicin |
Gene expression analysis | Downregulation of key oncogenes such as ESR1 and ERBB2 in treated cells |
Propiedades
IUPAC Name |
propan-2-yl 2-[[(E)-2-cyano-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-13(2)28-22(27)19-17-5-3-4-6-18(17)29-21(19)25-20(26)15(12-24)11-14-7-9-16(23)10-8-14/h7-11,13H,3-6H2,1-2H3,(H,25,26)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNVQXHRCSDEKP-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(C=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.